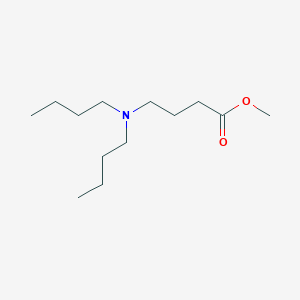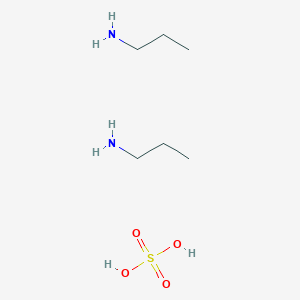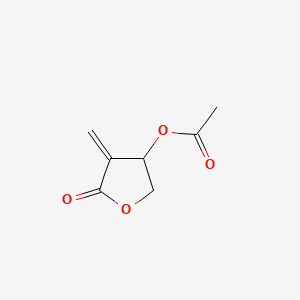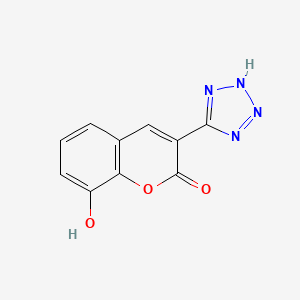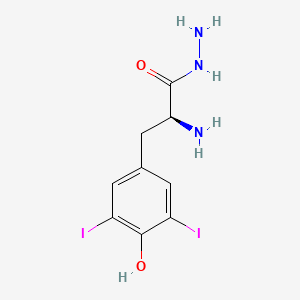
3,5-Diiodo-L-tyrosine hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-L-tyrosine hydrazide: is a derivative of the amino acid tyrosine, where two iodine atoms are substituted at the 3 and 5 positions of the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-L-tyrosine hydrazide typically involves the iodination of L-tyrosine followed by the introduction of a hydrazide group. The iodination process can be carried out using iodine and an oxidizing agent such as sodium iodate. The reaction is usually performed in an acidic medium to facilitate the iodination. After obtaining 3,5-Diiodo-L-tyrosine, the hydrazide group can be introduced by reacting the compound with hydrazine hydrate under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diiodo-L-tyrosine hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used to replace the iodine atoms.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Diiodo-L-tyrosine hydrazide is used as a substrate in the assay of halogenated tyrosine and thyroid hormone aminotransferase . It is also an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones .
Biology: The compound is studied for its role in the modulation of enzyme activity, particularly thyroid peroxidase, which is involved in the production of thyroid hormones .
Medicine: . These nanoparticles exhibit higher relaxivity compared to commercially available contrast agents, making them promising candidates for biomedical applications.
Industry: In the industrial sector, this compound is used in the synthesis of various iodinated compounds and as an intermediate in the production of thyroid hormones.
Mecanismo De Acción
The mechanism of action of 3,5-Diiodo-L-tyrosine hydrazide involves its interaction with thyroid hormone receptors and enzymes involved in thyroid hormone synthesis. The compound acts as a modulator of thyroid peroxidase, an enzyme crucial for the iodination of tyrosine residues in the thyroid gland . This modulation affects the production of thyroid hormones, which play a vital role in regulating metabolism, growth, and development.
Comparación Con Compuestos Similares
3,5-Diiodo-L-tyrosine: A precursor in the production of thyroid hormones.
3,5-Diiodothyronine: An active thyroid hormone that stimulates energy expenditure.
3,3’,5-Triiodo-L-thyronine: Another thyroid hormone involved in growth and differentiation.
Uniqueness: 3,5-Diiodo-L-tyrosine hydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical properties and reactivity compared to other iodinated tyrosines. This makes it valuable in specific biochemical assays and industrial applications.
Propiedades
Número CAS |
76203-88-8 |
|---|---|
Fórmula molecular |
C9H11I2N3O2 |
Peso molecular |
447.01 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanehydrazide |
InChI |
InChI=1S/C9H11I2N3O2/c10-5-1-4(2-6(11)8(5)15)3-7(12)9(16)14-13/h1-2,7,15H,3,12-13H2,(H,14,16)/t7-/m0/s1 |
Clave InChI |
HPHQUJFHBAFOCR-ZETCQYMHSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)NN)N |
SMILES canónico |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



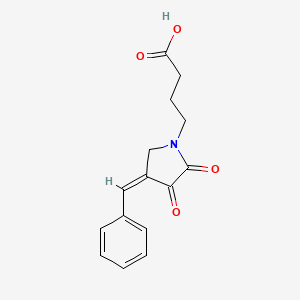
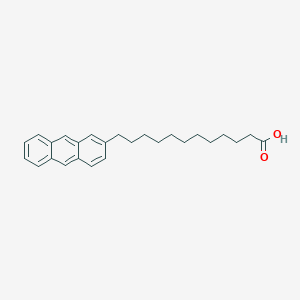

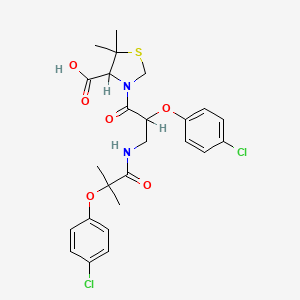

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
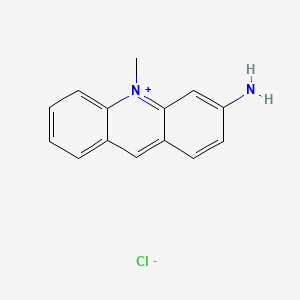

![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
